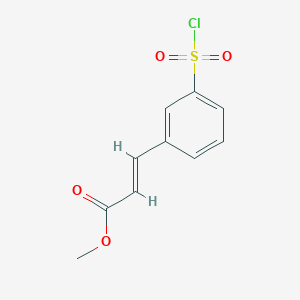

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLXDBWFFKLKOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609766 | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610801-83-7 | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, bearing CAS Number 610801-83-7, is a bifunctional molecule of significant interest to the medicinal chemistry and drug discovery sectors.[1] This compound uniquely combines a reactive sulfonyl chloride moiety with a Michael acceptor in the form of a methyl acrylate group. This guide provides an in-depth analysis of its synthesis, characterization, and potential applications, with a focus on its role as a versatile building block for creating complex molecular architectures, including covalent inhibitors and novel sulfonamide-based therapeutics.

Introduction: The Strategic Value of a Bifunctional Reagent

The molecular architecture of this compound presents two key reactive centers, making it a valuable tool for drug development professionals.

-

The Sulfonyl Chloride Group: This functional group is a cornerstone in medicinal chemistry, primarily serving as a precursor for the synthesis of sulfonamides.[2][3] Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities. The sulfonyl chloride group's reactivity is driven by the highly electrophilic nature of the sulfur atom, making it susceptible to attack by various nucleophiles.[4]

-

The α,β-Unsaturated Ester (Acrylate): This moiety acts as a Michael acceptor, a class of electrophiles known for their ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine.[5][6] This property is increasingly harnessed in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.[7][8]

The strategic placement of these two groups on a single scaffold allows for sequential or orthogonal chemical modifications, enabling the construction of diverse and complex molecular libraries for screening and lead optimization.

Synthesis and Mechanistic Considerations

While commercially available from specialized suppliers, understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities.[1][9] A plausible and efficient synthetic route involves the chlorosulfonation of a suitable precursor, such as methyl cinnamate.

Proposed Synthetic Pathway: Chlorosulfonation of Methyl Cinnamate

A direct and effective method for synthesizing the title compound is the electrophilic aromatic substitution reaction between methyl (E)-3-phenylacrylate (methyl cinnamate) and chlorosulfonic acid.

Diagram of the Proposed Synthetic Workflow:

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of drug discovery.

Synthesis of Novel Sulfonamide Libraries

Sulfonyl chlorides are widely used as building blocks for creating diverse sulfonamide libraries for high-throughput screening. [2][3]The reaction with a primary or secondary amine is typically robust and high-yielding. By reacting the title compound with a library of amines, researchers can generate a collection of molecules with a constant acrylate "warhead" and a variable sulfonamide "tail," allowing for the systematic exploration of structure-activity relationships.

Development of Targeted Covalent Inhibitors

The acrylate moiety serves as a "warhead" for the formation of covalent bonds with nucleophilic amino acid residues, such as cysteine, on a target protein. [5][6]This is particularly relevant for inhibiting enzymes where a cysteine residue is present in or near the active site. The sulfonamide portion of the molecule can be tailored to provide non-covalent binding interactions that orient the acrylate warhead for optimal reaction with the target residue. Acrylates are a recognized class of electrophiles used in the development of covalent inhibitors. [8][10]

Late-Stage Functionalization

In modern drug discovery, the ability to modify complex molecules in the later stages of a synthetic sequence is highly advantageous. [11]12-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate can be incorporated into a larger molecular scaffold, with the sulfonyl chloride and acrylate groups serving as handles for subsequent chemical modifications to fine-tune the pharmacological properties of the molecule.

Analytical and Quality Control

The characterization of this compound is crucial to ensure its purity and structural integrity before its use in further synthetic steps. A combination of spectroscopic and chromatographic techniques is typically employed. [13]

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Structural Elucidation | Signals corresponding to the vinyl protons of the acrylate, the methyl ester protons, and the aromatic protons in the meta-substituted pattern. |

| ¹³C NMR | Structural Confirmation | Resonances for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl ester carbon. |

| IR Spectroscopy | Functional Group ID | Strong absorption bands characteristic of the S=O stretching in the sulfonyl chloride (approx. 1375 and 1185 cm⁻¹) and the C=O stretching of the ester (approx. 1720 cm⁻¹). [13] |

| Mass Spectrometry | Molecular Weight | Determination of the molecular ion peak and analysis of the fragmentation pattern to confirm the structure. [13] |

| HPLC | Purity Assessment | A single major peak indicating the purity of the compound. |

Note on Stability: Sulfonyl chlorides are susceptible to hydrolysis. Therefore, analyses should be conducted in aprotic solvents, and the compound should be stored under anhydrous conditions. [13]

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be taken when handling this compound and its precursors.

-

Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. [14][15]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and eye/face protection. [16][17][18]Emergency shower and eyewash stations should be readily accessible. [14]* This compound: This compound is a potential irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory PPE should be worn.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile building block for medicinal chemists and drug discovery scientists. Its bifunctional nature provides a gateway to a wide range of molecular structures, from diverse sulfonamide libraries to highly specific targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling is paramount to fully exploiting its potential in the development of next-generation therapeutics.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem. Retrieved January 18, 2026.

- Chlorosulfonic Acid. (n.d.). Veolia North America. Retrieved January 18, 2026.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem. Retrieved January 18, 2026.

- This compound. (n.d.). BLDpharm. Retrieved January 18, 2026.

- Safety Data Sheet: Chlorosulfonic acid. (2024). Sigma-Aldrich. Retrieved January 18, 2026.

- Chlorosulfonic acid. (n.d.).

- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).

- Safety Data Sheet: Chlorosulfonic acid. (2012). Fisher Scientific. Retrieved January 18, 2026.

- Hazard Summary: Chlorosulphonic Acid. (n.d.). New Jersey Department of Health. Retrieved January 18, 2026.

- Methyl (E)-3-[3-(Chlorosulfonyl)phenyl]acrylate. (n.d.). Xidian Chemical. Retrieved January 18, 2026.

- Method for preparing chlorosulfonyl benzoyl chloride compound. (2013).

- Sulfonyl Chlorides/Fluorides. (n.d.). Yufeng. Retrieved January 18, 2026.

- Phenyl Methacrylate Synthesis. (n.d.). ChemicalBook. Retrieved January 18, 2026.

- Covalent Fragments As Enzyme Inhibitors. (2014). MedChemComm.

- Methyl (E)-3-(4-(chlorosulfonyl)phenyl)acrylate. (n.d.). AiFChem. Retrieved January 18, 2026.

- Process for producing phenyl methacrylate or acrylate. (1985).

- Nitriles: an attractive approach to the development of covalent inhibitors. (2021). RSC Medicinal Chemistry.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie.

- Methyl acrylate. (n.d.). Wikipedia. Retrieved January 18, 2026.

- Method for producing phenyl (meth) acrylate. (2008).

- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2021). Molecules.

- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2001).

- Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. (2003). Journal of Applied Polymer Science.

- Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. (2022). European Journal of Medicinal Chemistry.

- (E)-methyl 3-(4-(chlorosulfonyl)phenyl)acrylate. (n.d.). Lookchem. Retrieved January 18, 2026.

- A Renewed Study of the Sulfonation of Cinnamic Acid. (1923). Journal of the American Chemical Society.

- Therapeutic adhesives: covalently modified acrylates for enhanced, injury-specific wound healing. (2016). Frontiers in Bioengineering and Biotechnology.

- Spectroscopic Characterization of Sulfonyl Chloride Immobiliz

- (E)-Methyl 3-(3-chlorophenyl)acrylate. (n.d.). BLDpharm. Retrieved January 18, 2026.

- P-CHLOROSULFONYLDIHYDROCINNAMIC ACID. (n.d.). ChemicalBook. Retrieved January 18, 2026.

- 3-(Chlorosulfonyl)benzoyl chloride. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering.

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). Molecules.

- Electrochemical Decarboxylative Sulfonylation of Cinnamic Acids with Aromatic Sulfonylhydrazides to Vinyl Sulfones. (2017). The Journal of Organic Chemistry.

- 3-(Chlorosulfonyl)benzoyl chloride AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.

- 3-(Chlorosulfonyl)benzoyl chloride. (n.d.). LookChem. Retrieved January 18, 2026.

- Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2022). Journal of the American Chemical Society.

- Ethyl 3-(3-chlorosulfonylphenyl)acrylate. (n.d.). PubChem. Retrieved January 18, 2026.

- Process for the preparation of aromatic sulfonyl chlorides. (1992).

- A kind of (E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique. (2017).

- 4-Chlorocinnamic acid. (n.d.). PubChem. Retrieved January 18, 2026.

- Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. (2004). Journal of the Brazilian Chemical Society.

- Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate. (2014).

Sources

- 1. 610801-83-7|this compound|BLD Pharm [bldpharm.com]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl (E)-3-[3-(Chlorosulfonyl)phenyl]acrylate - 羰基化合物 - 西典实验 [seedior.com]

- 10. Frontiers | Therapeutic adhesives: covalently modified acrylates for enhanced, injury-specific wound healing [internal-frontiersin.org]

- 11. d-nb.info [d-nb.info]

- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. atul.co.in [atul.co.in]

- 17. fishersci.com [fishersci.com]

- 18. nj.gov [nj.gov]

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: A Technical Guide for Advanced Chemical Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, a bifunctional molecule with significant potential in the fields of medicinal chemistry and materials science. As a compound featuring both a reactive sulfonyl chloride and an electrophilic acrylate moiety, it serves as a versatile building block for the synthesis of novel compounds and covalent modifiers.

Core Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C10H9ClO4S.[1][2] Its structure combines a methyl acrylate group in the trans or (E) configuration with a phenyl ring bearing a chlorosulfonyl group at the meta position.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 610801-83-7 | [1][2] |

| Molecular Formula | C10H9ClO4S | [1][2] |

| Molecular Weight | 260.69 g/mol | [1][2] |

| SMILES | O=C(OC)/C=C/C1=CC=CC(S(=O)(Cl)=O)=C1 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations. The proposed synthesis involves two key steps: the preparation of the starting aldehyde and a subsequent olefination reaction.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is via a Horner-Wadsworth-Emmons or Wittig reaction, starting from 3-(chlorosulfonyl)benzaldehyde and a suitable phosphonate or phosphonium ylide.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 3-(Chlorosulfonyl)benzoic acid

3-(Chlorosulfonyl)benzoic acid is a known compound that can be synthesized from 3-carboxybenzenesulfonic acid.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-carboxybenzenesulfonic acid in an excess of thionyl chloride.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(chlorosulfonyl)benzoic acid can be purified by recrystallization.

Part B: Synthesis of this compound

This multi-step transformation can be carried out sequentially.

-

Reduction of the Carboxylic Acid:

-

Carefully add a solution of 3-(chlorosulfonyl)benzoic acid in anhydrous THF to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude (3-(chlorosulfonyl)phenyl)methanol.

-

-

Oxidation to the Aldehyde:

-

Dissolve the crude alcohol in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) in one portion and stir at room temperature until the oxidation is complete.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate to yield 3-(chlorosulfonyl)benzaldehyde.

-

-

Horner-Wadsworth-Emmons Olefination:

-

To a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

-

Stir the mixture at room temperature for 30 minutes to generate the ylide.

-

Add a solution of 3-(chlorosulfonyl)benzaldehyde in THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two key functional groups: the sulfonyl chloride and the α,β-unsaturated ester.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride is a highly electrophilic moiety that readily reacts with nucleophiles.[4] This reactivity is central to its utility in forming stable sulfonamide and sulfonate ester linkages.

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active molecules.

-

Sulfonate Ester Formation: Treatment with alcohols in the presence of a base leads to the formation of sulfonate esters.

Caption: Reactivity of the sulfonyl chloride moiety.

Reactions of the Michael Acceptor

The methyl acrylate portion of the molecule is an excellent Michael acceptor, susceptible to conjugate addition by soft nucleophiles.[5]

-

Michael Addition: Nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and carbanions can add to the β-carbon of the acrylate system. This reaction is of particular interest in the context of covalent drug design, where the molecule can form a covalent bond with a target protein.

Caption: Michael addition to the acrylate system.

Potential Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in drug discovery and development, particularly in the design of covalent inhibitors.

Covalent Inhibitors

Covalent inhibitors form a stable, covalent bond with their biological target, often leading to prolonged duration of action and increased potency. The sulfonyl chloride group can react with nucleophilic residues such as lysine, serine, or threonine on a protein surface. Simultaneously, the acrylate moiety can target cysteine residues through a Michael addition reaction. This dual-trap potential allows for the design of highly specific and potent inhibitors.

Linker Chemistry

This molecule can also serve as a versatile linker in the development of more complex molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The sulfonyl chloride can be used to attach the molecule to a targeting moiety, while the acrylate can be further functionalized or used as a reactive handle.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Signals corresponding to the aromatic protons would be observed in the range of 7.5-8.5 ppm. The vinyl protons of the acrylate group would appear as doublets around 6.5 and 7.8 ppm with a coupling constant characteristic of a trans configuration (~16 Hz). The methyl ester protons would be a singlet around 3.8 ppm.

-

¹³C NMR: Carbonyl carbon of the ester would be around 166 ppm. Aromatic carbons would appear in the 125-145 ppm range, and the vinyl carbons between 120-145 ppm. The methyl ester carbon would be around 52 ppm.

-

IR Spectroscopy: Characteristic peaks would include the S=O stretching of the sulfonyl chloride at ~1370 and ~1180 cm⁻¹, the C=O stretching of the ester at ~1720 cm⁻¹, and the C=C stretching of the alkene at ~1640 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns corresponding to the loss of Cl, SO₂, and OCH₃.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for researchers in organic synthesis, medicinal chemistry, and materials science. Its dual reactivity allows for a wide range of chemical transformations, making it an attractive building block for the creation of novel molecules with tailored properties. The insights provided in this guide are intended to facilitate its synthesis and application in advanced research and development settings.

References

-

Wikipedia. Methyl acrylate. [Link]

-

PubChem. Methyl Acrylate | C4H6O2 | CID 7294. [Link]

-

LookChem. Cas 1133001-67-8,(E)-methyl 3-(4-(chlorosulfonyl)phenyl)acrylate. [Link]

-

Arctom. CAS NO. 610801-83-7 | this compound. [Link]

- Google Patents. CN104961857A - Modified (methyl)

-

Gantrade. Methyl Acrylate: A Special Acrylic Monomer. [Link]

-

PubChem. (E)-Methyl 3-(2-nitrophenyl)acrylate | C10H9NO4 | CID 5354241. [Link]

- Google Patents.

-

The Good Scents Company. methyl acrylate, 96-33-3. [Link]

-

PubChem. Ethyl 3-(3-chlorosulfonylphenyl)acrylate | C11H11ClO4S | CID 53487528. [Link]

- Google Patents. CN101723830A - Method for synthesizing (methyl)

- Google Patents. JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.

-

ResearchGate. Synthesis of Methacrylate Derivatives Oligomers by Dithiobenzoate-RAFT-Mediated Polymerization | Request PDF. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

- Google Patents. CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl)

-

YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

Organic Process Research & Development. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]

Sources

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate synthesis pathway

An In-depth Technical Guide to the Synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Introduction

This compound, CAS Number 610801-83-7, is a substituted cinnamate derivative featuring a reactive chlorosulfonyl group.[1] This bifunctional molecule holds potential as a versatile intermediate in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the meta-substituted sulfonyl chloride group, combined with the reactive acrylate system, makes it a valuable building block for introducing sulfonyl-linked functionalities and for Michael addition or polymerization reactions. This guide provides a comprehensive overview of viable synthetic pathways for this target molecule, grounded in established chemical principles and supported by authoritative literature. We will explore two primary retrosynthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the causality behind procedural choices.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary strategies based on the key bond disconnections: the C-C bond of the acrylate and the C-S bond of the sulfonyl chloride.

Strategy A involves a late-stage introduction of the chlorosulfonyl group onto a pre-formed methyl cinnamate backbone. This approach is synthetically direct but poses significant challenges regarding regioselectivity during the electrophilic aromatic substitution.

Strategy B focuses on constructing the acrylate side-chain onto a benzene ring that already bears the sulfonyl chloride precursor at the meta position. This is achieved via a palladium-catalyzed Heck coupling reaction, which offers superior control over isomer formation.

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail both pathways, with a particular focus on Strategy B as the more robust and regiochemically precise approach for laboratory synthesis.

Synthetic Pathway A: Chlorosulfonation of Methyl Cinnamate

This pathway begins with the synthesis of methyl cinnamate, followed by direct chlorosulfonation.

Step 1: Synthesis of Methyl Cinnamate

Methyl cinnamate is readily prepared from trans-cinnamic acid via Fischer esterification.[2] Cinnamic acid itself can be synthesized from benzaldehyde and malonic acid through the Knoevenagel-Doebner condensation.[3]

The esterification is typically catalyzed by a strong acid, such as sulfuric acid, in methanol, which also serves as the reactant.[2]

Reaction: Cinnamic Acid + Methanol --(H₂SO₄)--> Methyl Cinnamate + H₂O

Step 2: Electrophilic Chlorosulfonation

The key step in this pathway is the electrophilic aromatic substitution on methyl cinnamate using chlorosulfonic acid (ClSO₃H).[4][5]

Reaction: Methyl Cinnamate + ClSO₃H --> this compound + H₂O

Mechanistic Considerations & Causality: The acrylate substituent (-CH=CHCOOCH₃) is a deactivating group for electrophilic aromatic substitution, yet it is traditionally considered an ortho, para-director. However, the strongly acidic conditions of chlorosulfonation can lead to protonation of the ester carbonyl, further increasing the deactivating effect and potentially altering the regiochemical outcome. In many cases involving deactivated rings, substitution occurs at the meta position as it is the least deactivated. This pathway's viability hinges on the product distribution of this specific reaction, which may yield a mixture of ortho, meta, and para isomers, necessitating challenging chromatographic separation.

Caption: Overview of Synthetic Pathway A.

Synthetic Pathway B: Heck Coupling of a Pre-functionalized Aryl Halide

This strategy offers superior regiochemical control by establishing the sulfonyl chloride group's position prior to forming the acrylate side-chain. The key transformation is a Mizoroki-Heck reaction.[6]

Step 1: Synthesis of 3-Iodobenzenesulfonyl Chloride

The synthesis begins with a commercially available starting material, 3-aminoaniline, which is converted to 3-iodobenzenesulfonyl chloride. A more common precursor would be 3-iodoaniline. The synthesis from 3-iodoaniline proceeds via a Sandmeyer-type reaction.

-

Diazotization: 3-Iodoaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.[7]

-

Chlorosulfonation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (like acetic acid) with a copper(I) chloride catalyst.[7] This introduces the sulfonyl chloride group at the desired position.

Reaction:

-

3-Iodoaniline + NaNO₂ + 2HCl --(0-5°C)--> 3-Iodobenzenediazonium Chloride + 2H₂O + NaCl

-

3-Iodobenzenediazonium Chloride + SO₂ --(CuCl)--> 3-Iodobenzenesulfonyl Chloride + N₂

Step 2: Mizoroki-Heck Cross-Coupling Reaction

The final step is the palladium-catalyzed coupling of 3-iodobenzenesulfonyl chloride with methyl acrylate. The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds between sp² carbons and alkenes.[6][8][9]

Reaction: 3-Iodobenzenesulfonyl Chloride + Methyl Acrylate --(Pd Catalyst, Base)--> this compound

Causality and Key Parameters:

-

Catalyst: Palladium complexes, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used. The choice of ligands can significantly impact catalyst stability and activity.[8][9]

-

Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate like K₂CO₃, is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[6]

-

Solvent: Aprotic polar solvents like DMF, acetonitrile, or toluene are generally effective.[10][11]

-

Stereoselectivity: The reaction typically proceeds with syn-addition of the aryl group and palladium to the alkene, followed by syn-elimination of the palladium hydride, leading predominantly to the thermodynamically more stable (E)-isomer.

Caption: Overview of Synthetic Pathway B.

Mechanism: The Mizoroki-Heck Catalytic Cycle

The mechanism of the Heck reaction is a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key steps in Pathway B, compiled from analogous procedures in the literature.

| Parameter | Step 1: Diazotization/Chlorosulfonation | Step 2: Heck Coupling |

| Key Reagents | 3-Iodoaniline, NaNO₂, SO₂, CuCl[7] | 3-Iodobenzenesulfonyl Chloride, Methyl Acrylate[8][9] |

| Catalyst | Copper(I) Chloride (0.1 equiv) | Pd(OAc)₂ (1-5 mol%) |

| Base | - | Triethylamine (1.5-2.0 equiv) |

| Solvent | Acetic Acid, HCl(aq) | Acetonitrile or DMF |

| Temperature | 0-5 °C | 80-100 °C |

| Reaction Time | 1-2 hours | 4-24 hours |

| Typical Yield | 70-85% | 75-95% |

Detailed Experimental Protocol (Pathway B)

This protocol is a representative procedure based on established methodologies for Sandmeyer-type reactions and Heck couplings.[6][7]

Part 1: Synthesis of 3-Iodobenzenesulfonyl Chloride

Safety Note: This procedure involves corrosive acids, toxic gases (SO₂), and potentially unstable diazonium salts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

-

Diazonium Salt Formation:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-iodoaniline (10.95 g, 50 mmol) and concentrated hydrochloric acid (25 mL).

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in water (10 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Chlorosulfonation:

-

In a separate 500 mL beaker, prepare a suspension of copper(I) chloride (0.50 g, 5 mmol) in acetic acid (40 mL) saturated with sulfur dioxide gas.

-

Cool this suspension to 0 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl suspension with vigorous stirring. Control the rate of addition to manage gas (N₂) evolution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice (200 g).

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-iodobenzenesulfonyl chloride as an oil or low-melting solid. The product can be used in the next step without further purification or purified by vacuum distillation if necessary.

-

Part 2: Synthesis of this compound

Safety Note: Palladium catalysts can be pyrophoric. Handle in an inert atmosphere where possible. Organic solvents are flammable.

-

Reaction Setup:

-

To a 250 mL Schlenk flask under a nitrogen atmosphere, add 3-iodobenzenesulfonyl chloride (15.13 g, 50 mmol), palladium(II) acetate (0.224 g, 1 mmol, 2 mol%), and triethylamine (10.1 g, 14 mL, 100 mmol).

-

Add anhydrous acetonitrile (100 mL) followed by methyl acrylate (6.45 g, 7.5 mL, 75 mmol).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 8-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Rinse the pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Caption: Experimental workflow for the Heck coupling step.

Conclusion

The synthesis of this compound can be approached via two main strategies. While the direct chlorosulfonation of methyl cinnamate (Pathway A) appears more concise, it is likely compromised by poor regioselectivity, leading to complex purification challenges. In contrast, Pathway B, which involves the early-stage synthesis of 3-iodobenzenesulfonyl chloride followed by a Mizoroki-Heck coupling with methyl acrylate, provides a robust and highly regioselective route to the target molecule. The well-defined nature of the Sandmeyer and Heck reactions ensures the formation of the desired meta-substituted product with high stereoselectivity for the (E)-alkene, making it the superior and recommended strategy for researchers and drug development professionals.

References

-

Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345-390. (Available at: [Link])

-

Organic Syntheses. Benzenesulfonyl chloride. Org. Synth. Coll. Vol. 1, p.84 1941 . (Available at: [Link])

-

Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. (Available at: [Link])

-

de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH: Weinheim, Germany, 2007 ; pp 1-34. (Available at: [Link])

- Olah, G. A.; Prakash, G. K. S.; Williams, R. E.; Field, L. D.; Wade, K. Hypercarbon Chemistry; John Wiley & Sons, 2011.

- Wang, Z. Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, 2010.

-

Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40 (2), 251–277. (Available at: [Link])

-

Jones, G. The Knoevenagel Condensation. Org. React.2004 , 15, 204-599. (Available at: [Link])

-

Kolb, K. E.; Field, K. W.; Schatz, P. F. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. J. Chem. Educ.1997 , 74 (9), 1102. (Available at: [Link])

- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 654-660.

- Fitton, P.; Rick, E. A. The Addition of Palladium(0) and Platinum(0) Complexes to Aryl Halides. J. Organomet. Chem.1971, 28 (2), 287-291.

- Gibson, S. E.; Mainolfi, N. The Mizoroki-Heck Reaction. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH: Weinheim, Germany, 2004; pp 147-184.

-

PubChem. Ethyl 3-(3-chlorosulfonylphenyl)acrylate. (Available at: [Link])

- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: Harlow, 1989.

-

ResearchGate. Heck coupling reaction of aryl bromide with methyl acrylate. (Available at: [Link])

-

ResearchGate. Optimization of reaction conditions for iodobenzene and methyl acrylate. (Available at: [Link])

-

PubChem. Methyl cinnamate. (Available at: [Link])

-

Organic Syntheses. Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. 2013 . (Available at: [Link])

-

Wikipedia. Methyl cinnamate. (Available at: [Link])

Sources

- 1. 610801-83-7|this compound|BLD Pharm [bldpharm.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: A Bifunctional Scaffold for Advanced Drug Discovery

Abstract

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a strategically designed chemical entity possessing two distinct and highly valuable reactive sites: an aromatic sulfonyl chloride and an electrophilic α,β-unsaturated ester. This dual functionality makes it an exceptionally versatile building block for the synthesis of complex molecular architectures, particularly within the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic considerations, an exploration of its orthogonal reactivity, and a discussion of its applications as a scaffold in the rational design of targeted therapeutics.

Introduction and Physicochemical Properties

This compound, systematically named methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate , is an organic compound that merges the chemical reactivity of an aryl sulfonyl chloride with that of a methyl acrylate derivative.[1][2][3] The molecule's architecture is centered on a benzene ring substituted at the meta-position with a chlorosulfonyl group (-SO₂Cl) and an acrylate group (-CH=CH-COOCH₃). The (E)-configuration denotes a trans geometry across the carbon-carbon double bond, which imparts specific conformational rigidity to the molecule.

The sulfonyl chloride moiety is a powerful electrophile, serving as a precursor for sulfonamides and sulfonate esters, which are cornerstone functional groups in a vast array of pharmaceuticals.[4][5][6] Concurrently, the methyl acrylate group functions as a Michael acceptor, enabling covalent bond formation with nucleophiles, a strategy increasingly employed in the design of targeted covalent inhibitors.[7][8] This intrinsic bifunctionality allows for sequential or orthogonal chemical modifications, positioning the compound as a superior starting material for creating diverse chemical libraries and highly functionalized molecular probes.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | [1] |

| CAS Number | 610801-83-7 | [9] |

| Molecular Formula | C₁₀H₉ClO₄S | [9] |

| Molecular Weight | 260.69 g/mol | [9] |

| Appearance | (Expected) White to off-white solid | N/A |

| Storage | Sealed in dry, 2-8°C | [9] |

Synthesis via Mizoroki-Heck Cross-Coupling

The most efficient and logical synthetic route to this compound is the palladium-catalyzed Mizoroki-Heck reaction.[10][11] This powerful C-C bond-forming reaction couples an aryl halide with an alkene, in this case, a derivative of 3-halobenzenesulfonyl chloride and methyl acrylate.[12][13][14]

Expertise & Rationale:

The choice of the Mizoroki-Heck reaction is predicated on its high functional group tolerance and stereoselectivity.[14] The reaction conditions can be tuned to proceed without disrupting the sensitive sulfonyl chloride moiety or the methyl ester.

-

Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[10]

-

Phosphine Ligand (e.g., PPh₃): A phosphine ligand is crucial for stabilizing the Pd(0) catalyst, preventing its precipitation as palladium black, and modulating its reactivity to favor the desired product.[14]

-

Base (e.g., Triethylamine, Et₃N): A base is required to neutralize the hydrohalic acid (HX) generated during the β-hydride elimination step, which is essential for regenerating the active Pd(0) catalyst and driving the reaction cycle forward.[11][12][14]

-

Stereochemical Outcome: The reaction mechanism inherently favors the formation of the more thermodynamically stable (E)-isomer, which is critical for its utility in structure-based drug design.

Experimental Protocol: Synthesis

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromobenzenesulfonyl chloride (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous toluene (5 mL/mmol of aryl halide) via syringe. Stir the mixture for 10 minutes to allow for catalyst pre-formation. Add methyl acrylate (1.5 eq) followed by triethylamine (2.0 eq).

-

Reaction: Heat the reaction mixture to 90-100°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualization: The Mizoroki-Heck Catalytic Cycle

Caption: Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction.

Orthogonal Chemical Reactivity

The synthetic value of this compound lies in the differential reactivity of its two functional groups, which can be addressed with high selectivity.

A. Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is highly susceptible to nucleophilic attack.[5] This reactivity is fundamental to creating sulfonamides and sulfonate esters, two of the most important functional groups in medicinal chemistry.

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) readily yields the corresponding sulfonamides. This reaction is the cornerstone of sulfa drugs and is widely used to introduce hydrogen bond donors/acceptors that improve target affinity and pharmacokinetic properties.[6][15]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. While less common in final drug APIs, this linkage is useful for creating prodrugs or linking to other molecular fragments.[15]

Protocol: General Sulfonamide Synthesis

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC for the consumption of the starting material.

-

Workup and Purification: Upon completion, dilute the reaction with DCM and wash with 1M HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude sulfonamide derivative, which can be further purified by chromatography or recrystallization.

B. Reactions at the Acrylate Moiety

The acrylate group is a classic Michael acceptor. The electron-withdrawing nature of the ester carbonyl polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to 1,4-conjugate addition by soft nucleophiles.

-

Michael Addition: Nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, and carbanions can add to the β-position. This reactivity is the basis for its use as a "warhead" in targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action by forming a permanent bond with the target protein.

Visualization: Orthogonal Reactivity Pathways

Caption: Figure 2: Orthogonal Reactivity of the Title Compound.

Applications in Drug Discovery and Development

The unique structure of this compound makes it an ideal scaffold for developing sophisticated therapeutic agents.

-

Targeted Covalent Inhibitors: The molecule provides a direct framework for designing covalent inhibitors. The sulfonamide portion can be elaborated to bind to a specific pocket in a target protein (e.g., a kinase), while the acrylate moiety is positioned to react with a nearby nucleophilic residue like cysteine, forming a permanent bond.

-

Fragment-Based Drug Discovery (FBDD): It can be used as a high-value fragment for screening. Hits can be readily optimized by derivatizing the sulfonyl chloride group to improve potency and selectivity.

-

PROTACs and Molecular Glues: The dual reactivity allows for its incorporation into more complex modalities. One functional group can be used to attach to a target-binding ligand, while the other attaches to an E3 ligase-recruiting moiety, forming a Proteolysis Targeting Chimera (PROTAC).

-

Influence of the "Magic Methyl" Ester: While not a "magic methyl" group in the traditional sense of a methyl on a carbon backbone, the methyl ester plays a crucial role.[16] It influences solubility, acts as a hydrogen bond acceptor, and can be hydrolyzed in vivo by esterases to reveal a carboxylic acid, potentially altering the drug's pharmacokinetic profile or enabling new interactions with the target.[17]

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions are essential.

-

Sulfonyl Chlorides: These compounds are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl.[15] They should be handled in a dry environment (e.g., under nitrogen or in a glovebox). They are corrosive and should be handled with appropriate personal protective equipment (PPE).

-

Acrylates: Methyl acrylate and its derivatives can be lachrymators and irritants.[18] They are also prone to polymerization, especially at elevated temperatures or in the presence of radical initiators, although this is less of a concern for this specific substituted compound under normal use.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, particularly in drug discovery. Its pre-installed, orthogonally reactive functional groups—a sulfonyl chloride and a Michael acceptor—provide a streamlined pathway to complex and highly functionalized molecules. By understanding its synthesis, reactivity, and potential applications, scientists can leverage this scaffold to accelerate the development of novel therapeutics, from targeted covalent inhibitors to advanced molecular probes.

References

-

Heck Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki–Heck Reaction (pp. 1-52). John Wiley & Sons, Ltd. [Link]

-

Heck Reaction - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

-

Heck Reaction: easy Mechanism, applications. (2022, August 7). Chemistry Notes. [Link]

-

Understanding the Properties and Applications of Sulfonyl Chlorides. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Heck reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]

-

Sulfonyl chlorides. (n.d.). Georganics. [Link]

-

What is the use of sulfonyl chloride? (2023, July 28). Quora. [Link]

-

Sulfonyl halide. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]

-

Sulfonyl chloride | chemical compound. (2026, January 9). Britannica. [Link]

-

Ethyl 3-(3-chlorosulfonylphenyl)acrylate. (n.d.). PubChem. Retrieved January 15, 2026. [Link]

-

(E)-methyl 3-(3-methoxyphenyl)acrylate. (n.d.). PubChem. Retrieved January 15, 2026. [Link]

- CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique. (n.d.).

-

Padula, C., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1211-1225. [Link]

-

Nunes, Y., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]

-

de Sairre, M. I., et al. (2005). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society, 16(3a), 360-363. [Link]

- CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate. (n.d.).

-

(E)-Methyl 3-(2-nitrophenyl)acrylate. (n.d.). PubChem. Retrieved January 15, 2026. [Link]

-

Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances, 13(34), 23783-23801. [Link]

-

Methyl Acrylate. (n.d.). PubChem. Retrieved January 15, 2026. [Link]

-

Synthesis, characterization and fluorescence studies of novel bi-phenyl based acrylate and methacrylate. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 859-869. [Link]

-

Request Bulk Quote. (n.d.). ChemUniverse. [Link]

-

ATRP of Acrylates. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

Sources

- 1. Ethyl 3-(3-chlorosulfonylphenyl)acrylate | C11H11ClO4S | CID 53487528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-methyl 3-(3-methoxyphenyl)acrylate | C11H12O3 | CID 11041597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-Methyl 3-(2-nitrophenyl)acrylate | C10H9NO4 | CID 5354241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sulfonyl chlorides - Georganics [georganics.sk]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 610801-83-7|this compound|BLD Pharm [bldpharm.com]

- 10. scispace.com [scispace.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. fiveable.me [fiveable.me]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: A Versatile Bifunctional Building Block for Chemical Synthesis and Drug Discovery

Abstract

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a strategically designed organic compound featuring two distinct and highly valuable reactive functional groups: an electrophilic sulfonyl chloride and an activated Michael acceptor system. This bifunctionality makes it an exceptionally useful building block in medicinal chemistry, materials science, and synthetic organic chemistry. With a molecular weight of 260.69 g/mol , its structure provides a robust scaffold for the creation of diverse molecular libraries, particularly for the development of novel therapeutic agents and functional polymers. This guide offers an in-depth exploration of its physicochemical properties, reactivity, synthesis, analytical characterization, and key applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent chemical intermediate.

Physicochemical Properties and Molecular Structure

A comprehensive understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. This compound is a solid at room temperature and requires careful handling due to its reactive nature.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 260.69 g/mol | [1] |

| Molecular Formula | C₁₀H₉ClO₄S | [1] |

| CAS Number | 610801-83-7 | [1][2] |

| Canonical SMILES | COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)Cl | [3] |

| InChI Key | GMILRSSKKFEWKB-QPJJXVBHSA-N | [3] |

| Appearance | Solid (Typical) | N/A |

| Storage | Sealed in dry conditions, 2-8°C | [1] |

The molecular architecture is the source of its utility. The trans or (E)-configuration of the acrylate double bond is generally the thermodynamically more stable isomer, which simplifies stereochemical considerations in subsequent reactions.

Caption: 2D structure of this compound.

The Chemistry of a Bifunctional Building Block

The power of this reagent lies in the distinct reactivity profiles of its two key functional groups. This allows for selective, sequential, or sometimes simultaneous reactions to build molecular complexity efficiently.

The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides

The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile. Its primary and most significant application is the reaction with primary or secondary amines to form stable sulfonamide linkages.

-

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine nitrogen onto the electron-deficient sulfur atom, followed by the elimination of hydrochloric acid (HCl). A non-nucleophilic base (e.g., pyridine, triethylamine) is typically required to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Trustworthiness in Drug Design: The sulfonamide functional group is a cornerstone of modern medicinal chemistry. It is found in a vast array of approved drugs, including antibiotics (sulfonamides), diuretics (e.g., hydrochlorothiazide), and protease inhibitors. Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form critical hydrogen bonds with protein targets. This reagent is therefore an ideal starting point for generating libraries of potential drug candidates.

The Activated Acrylate System: A Versatile Michael Acceptor

The methyl acrylate moiety is a classic α,β-unsaturated carbonyl system. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

-

Mechanistic Insight: This reactivity enables the conjugate addition (or Michael addition) of soft nucleophiles, such as thiols, secondary amines, or carbanions. This reaction forms a new carbon-nucleophile bond at the β-position, providing a reliable method for carbon-chain extension and functionalization.

-

Application in Covalent Inhibitor Design: The ability of the acrylate group to react with nucleophilic amino acid residues (like cysteine) on protein targets makes it a valuable "warhead" for the design of targeted covalent inhibitors. These inhibitors form a permanent bond with their target, often leading to enhanced potency and prolonged duration of action.

Synthesis and Handling

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and handling requirements. A common synthetic route involves a Heck reaction or similar cross-coupling strategies.

Exemplary Synthetic Workflow

The following protocol is an illustrative example based on standard organic chemistry transformations. It is designed as a self-validating system where the success of each step can be monitored by techniques like Thin Layer Chromatography (TLC).

Caption: A plausible synthetic route via a Palladium-catalyzed Heck reaction.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via a Heck cross-coupling reaction.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzenesulfonyl chloride (1.0 eq), Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes. Causality: This step is critical to prevent the oxidation and deactivation of the Palladium(0) active catalyst, which is formed in situ.

-

Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile), followed by methyl acrylate (1.5 eq) and triethylamine (2.0 eq) via syringe. Causality: Triethylamine acts as both the base required for the catalytic cycle and the scavenger for the HBr generated during the reaction.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, 1M HCl, and brine. Causality: The aqueous washes remove the solvent, base, and salts, isolating the crude product in the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Safety and Handling Precautions

-

Moisture Sensitivity: Sulfonyl chlorides react with water to form the corresponding sulfonic acid, liberating corrosive HCl gas. Always handle in a dry environment (e.g., fume hood with low humidity, nitrogen atmosphere).

-

Corrosivity: The compound and its degradation products are corrosive. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like amines and alcohols.[1]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a definitive structural fingerprint.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Vinyl Protons (2H): Two doublets in the 6.5-8.0 ppm range with a large coupling constant (J ≈ 16 Hz) characteristic of an (E)-alkene.Aromatic Protons (4H): Complex multiplet pattern in the 7.5-8.2 ppm range consistent with a 1,3-disubstituted benzene ring.Methyl Protons (3H): A sharp singlet around 3.8 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal around 166 ppm.Aromatic & Vinyl Carbons: Multiple signals in the 120-145 ppm range.Methyl Carbon: Signal around 52 ppm. |

| IR (Infrared) | C=O Stretch (Ester): Strong absorption around 1720 cm⁻¹.S=O Stretch (Sulfonyl Chloride): Two strong, characteristic absorptions around 1375 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).C=C Stretch (Alkene): Absorption around 1640 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): Peak corresponding to the molecular weight (m/z ≈ 260), often showing characteristic isotopic patterns for Chlorine (³⁵Cl/³⁷Cl) and Sulfur (³²S/³⁴S).Key Fragments: Loss of Cl (M-35), loss of OCH₃ (M-31). |

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile starting material.

Scaffold for Parallel Synthesis and Library Generation

The reagent is perfectly suited for diversity-oriented synthesis. The sulfonyl chloride can be reacted with a large panel of commercially available amines to rapidly generate a library of sulfonamide derivatives. Each of these new compounds retains the reactive acrylate moiety for further functionalization or for use as a covalent warhead.

Caption: Library generation from the core scaffold and diverse amines.

Use in Polymer Chemistry

As an acrylate derivative, this compound can serve as a functional monomer. It can be incorporated into polymer chains via free-radical or controlled polymerization techniques. The resulting polymer would feature pendant sulfonyl chloride groups along its backbone, which can be post-functionalized to create materials with tailored properties for applications such as functional coatings, resins, or drug-delivery systems.[4] Acrylate-based copolymers are widely studied for applications in transdermal and loco-regional drug delivery.[5]

Conclusion

This compound is more than just a chemical compound; it is a solution for chemists and pharmacologists seeking to accelerate the synthesis of novel, diverse, and functional molecules. Its defined stereochemistry and orthogonal reactivity of its two key functional groups provide a reliable and powerful platform for innovation. By understanding its fundamental properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently leverage this building block to advance their projects, from fundamental synthetic methodology to the development of next-generation therapeutics and advanced materials.

References

-

PubChem. Ethyl 3-(3-chlorosulfonylphenyl)acrylate. [Link]

-

LookChem. Cas 1133001-67-8, (E)-methyl 3-(4-(chlorosulfonyl)phenyl)acrylate. [Link]

-

Xidi-Reagent. Methyl (E)-3-[3-(Chlorosulfonyl)phenyl]acrylate. [Link]

-

Mingorance, C. I., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1227-1242. [Link]

Sources

- 1. 610801-83-7|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl (E)-3-[3-(Chlorosulfonyl)phenyl]acrylate - 羰基化合物 - 西典实验 [seedior.com]

- 3. 1133001-67-8 | Methyl (E)-3-(4-(chlorosulfonyl)phenyl)acrylate - AiFChem [aifchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, a key building block in synthetic chemistry with significant potential in pharmaceutical and materials science applications. As a bifunctional molecule, featuring both a reactive sulfonyl chloride and an electrophilic acrylate moiety, it offers versatile reactivity for the construction of complex molecular architectures. This document will delve into its chemical identity, safety protocols, handling procedures, and potential applications, offering a technical resource for professionals in the field.

Chemical Identity and Properties

This compound is an organic compound with the following identifiers:

| Property | Value | Source |

| CAS Number | 610801-83-7 | [1] |

| Molecular Formula | C10H9ClO4S | [1] |

| Molecular Weight | 260.69 g/mol | [1] |

| SMILES Code | O=C(OC)/C=C/C1=CC=CC(S(=O)(Cl)=O)=C1 | [1] |

While specific experimental data for this exact compound is not widely published, its structural similarity to other acrylates and sulfonyl chlorides allows for the prediction of its general chemical and physical properties. It is expected to be a solid at room temperature and should be handled with care due to its reactive nature.

Hazard Identification and Safety Precautions

As with any reactive chemical, a thorough understanding of the potential hazards is paramount. The primary hazards associated with this compound are derived from its acrylate and sulfonyl chloride functional groups.

GHS Hazard Classification (Predicted):

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2][3]

-

Aquatic Hazard (Chronic): Harmful to aquatic life with long-lasting effects.[2]

Precautionary Statements:

-

Prevention:

-

Response:

-

If on skin: Wash with plenty of soap and water.[3] If skin irritation or rash occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

-

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[3] If skin irritation or an allergic reaction occurs, seek medical attention.[3]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid generating dust.

-

Use personal protective equipment (PPE) as described in the safety precautions section.

-

Keep away from heat, sparks, and open flames.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed and dry.[1]

-

Store at a recommended temperature of 2-8°C.[1]

-

Protect from light, as acrylates can polymerize upon exposure.

Stability and Reactivity

The reactivity of this compound is dictated by its two primary functional groups.

-

Sulfonyl Chloride: This group is susceptible to nucleophilic attack and will readily react with water, alcohols, and amines. These reactions typically result in the formation of the corresponding sulfonic acid, sulfonamides, or sulfonate esters.

-

Acrylate: The α,β-unsaturated ester is an electrophilic Michael acceptor and can undergo addition reactions with nucleophiles. It can also undergo polymerization, which may be initiated by heat, light, or radical initiators.[3]

Conditions to Avoid:

-

Moisture, heat, open flames, and direct sunlight.[3]

Incompatible Materials:

-

Strong oxidizing agents, strong bases, and nucleophiles.

Toxicological and Ecotoxicological Information

While specific toxicological data for this compound is limited, information from related acrylates provides valuable insight.

Toxicological Information:

-

Acute Toxicity: Based on data for similar compounds, it may be harmful if swallowed or in contact with skin, and toxic if inhaled.[5] An oral LD50 of >2,000 mg/kg in rats has been reported for a related product.[2]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[2][5]

-

Sensitization: May cause an allergic skin reaction.[2][3][5]

Ecotoxicological Information:

-

Toxicity data for a related product shows:

Potential Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical Synthesis:

-

The sulfonyl chloride moiety can be functionalized to create sulfonamides, a common motif in many drug molecules.

-

The acrylate group can be used as a handle for further chemical transformations or as a Michael acceptor for conjugation to biological molecules.

-

Similar acrylate-based compounds have been investigated for their antiproliferative activities.[6]

Materials Science and Polymer Chemistry:

-

The acrylate functionality allows for its incorporation into polymers through various polymerization techniques, such as atom transfer radical polymerization (ATRP).[7]

-

The sulfonyl chloride group can be used to modify surfaces or other polymers.

-

Acrylate copolymers have applications in the development of transdermal drug delivery systems.[8]

Experimental Protocols

Illustrative Synthesis of a Sulfonamide Derivative:

This protocol is a general representation of how the sulfonyl chloride moiety can be functionalized.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Caption: General workflow for the synthesis of a sulfonamide from this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its dual reactivity requires careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of its properties, hazards, and handling procedures to enable its safe and effective use in research and development.

References

- Safety data sheet. (2022-03-08).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-01).

- 610801-83-7|this compound - BLDpharm.

- 1 - SAFETY DATA SHEET.

- 4 - SAFETY DATA SHEET. (2025-05-01).

- methyl acrylate - Safety data sheet.

- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - ResearchGate. (2023-10-09).

- Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed. (2014-04-25).

- Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University.

Sources

- 1. 610801-83-7|this compound|BLD Pharm [bldpharm.com]

- 2. leap.epa.ie [leap.epa.ie]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. fishersci.com [fishersci.com]

- 5. download.basf.com [download.basf.com]

- 6. researchgate.net [researchgate.net]

- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Abstract